6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine
Overview
Description
The compound “6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They are involved in many biological processes and are key parts of the structure of nucleic acids.
Scientific Research Applications
Structural Studies and Chemical Properties
Hydrogen Bonding and Crystal Structure : A study by Orozco, Insuasty, Cobo, and Glidewell (2009) explored the hydrogen bonding and crystal structure of a compound closely related to 6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinamine. The investigation detailed the formation of sheets containing 20 independent hydrogen bonds, demonstrating the compound's ability to engage in complex hydrogen bonding networks, which could have implications for its use in designing new materials with specific structural properties (Orozco et al., 2009).
Corrosion Inhibition
Prediction of Inhibition Efficiencies : Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies on piperidine derivatives, including those structurally similar to this compound. The research aimed at predicting the inhibition efficiencies of these compounds on the corrosion of iron. The study provides insights into the compound's potential as a corrosion inhibitor, which could be beneficial in materials science and engineering applications (Kaya et al., 2016).
Polymeric Materials
Synthesis and Characterization of Novel Polyimides : Wang et al. (2006) synthesized and characterized new polyimides derived from pyridine-containing aromatic dianhydride monomers. While not directly related to this compound, this research highlights the broader application of pyridine derivatives in developing polymeric materials with exceptional thermal stability and mechanical properties. This suggests potential research directions for exploring the utility of this compound in polymer science (Wang et al., 2006).
Neuroprotective Activity
Selective 5-HT1A Receptor Agonists : Research by Kamei et al. (2005) on new piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives demonstrated the potential of these compounds as selective 5-HT1A receptor agonists with highly potent anti-ischemic effects. This suggests that derivatives of this compound could be explored for their neuroprotective activity, offering a pathway for research into treatments for neurological conditions (Kamei et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
6-methyl-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O2/c1-7-3-5-15(6-4-7)11-13-8(2)9(16(17)18)10(12)14-11/h7H,3-6H2,1-2H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOGSHACNRBWGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)N)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.